METHYL 2-[1-(4-BROMOPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE
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Overview
Description
Methyl 2-[1-(4-bromophenyl)-5-oxopyrrolidine-3-amido]benzoate is a complex organic compound with a unique structure that includes a bromophenyl group, a pyrrolidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(4-bromophenyl)-5-oxopyrrolidine-3-amido]benzoate typically involves multistep organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Amidation Reaction: The amido group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Esterification: The final step involves esterification to form the benzoate ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(4-bromophenyl)-5-oxopyrrolidine-3-amido]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-[1-(4-bromophenyl)-5-oxopyrrolidine-3-amido]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[1-(4-bromophenyl)-5-oxopyrrolidine-3-amido]benzoate involves its interaction with specific molecular targets. The bromophenyl group may interact with enzymes or receptors, while the pyrrolidine ring can enhance binding affinity. The compound may modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-bromophenyl)benzoate: Similar structure but lacks the pyrrolidine ring.
Methyl 2-(4-bromophenyl)benzoate: Similar structure but lacks the amido group.
Methyl 2-[1-(4-chlorophenyl)-5-oxopyrrolidine-3-amido]benzoate: Similar structure with a chlorine atom instead of bromine.
Uniqueness
Methyl 2-[1-(4-bromophenyl)-5-oxopyrrolidine-3-amido]benzoate is unique due to the presence of both the bromophenyl group and the pyrrolidine ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
methyl 2-[[1-(4-bromophenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4/c1-26-19(25)15-4-2-3-5-16(15)21-18(24)12-10-17(23)22(11-12)14-8-6-13(20)7-9-14/h2-9,12H,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNFHDFSGIMWFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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